molecular formula C13H11BrO2S B15123039 3-Bromo-4'-(methylsulfonyl)-1,1'-biphenyl CAS No. 62579-54-8

3-Bromo-4'-(methylsulfonyl)-1,1'-biphenyl

Katalognummer: B15123039
CAS-Nummer: 62579-54-8
Molekulargewicht: 311.20 g/mol
InChI-Schlüssel: LLFGPWCFSAFKNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-4’-(methylsulfonyl)-1,1’-biphenyl is an organic compound with the molecular formula C13H11BrO2S It is a biphenyl derivative where one phenyl ring is substituted with a bromine atom at the 3-position and a methylsulfonyl group at the 4’-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4’-(methylsulfonyl)-1,1’-biphenyl typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 3-bromo-1,1’-biphenyl with a methylsulfonyl-substituted boronic acid in the presence of a palladium catalyst . The reaction is usually carried out in an organic solvent such as toluene or ethanol, under an inert atmosphere, and at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-4’-(methylsulfonyl)-1,1’-biphenyl can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex biphenyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 3-methoxy-4’-(methylsulfonyl)-1,1’-biphenyl.

Wissenschaftliche Forschungsanwendungen

3-Bromo-4’-(methylsulfonyl)-1,1’-biphenyl has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Pharmaceutical Research: It may serve as a building block for the synthesis of potential drug candidates.

    Chemical Biology: The compound can be used in studies involving the modification of biomolecules.

Wirkmechanismus

The mechanism of action of 3-Bromo-4’-(methylsulfonyl)-1,1’-biphenyl depends on its specific application. In organic synthesis, its reactivity is primarily governed by the presence of the bromine and methylsulfonyl groups, which can participate in various chemical reactions. The molecular targets and pathways involved would vary based on the specific reactions and conditions employed.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromophenyl methyl sulfone: Similar structure but lacks the biphenyl moiety.

    3-Bromo-4-methylbenzoic acid: Similar bromine substitution but with a carboxylic acid group instead of a methylsulfonyl group.

Uniqueness

3-Bromo-4’-(methylsulfonyl)-1,1’-biphenyl is unique due to the combination of the bromine and methylsulfonyl groups on a biphenyl scaffold. This unique substitution pattern imparts specific reactivity and properties that are valuable in various chemical applications.

Eigenschaften

CAS-Nummer

62579-54-8

Molekularformel

C13H11BrO2S

Molekulargewicht

311.20 g/mol

IUPAC-Name

1-bromo-3-(4-methylsulfonylphenyl)benzene

InChI

InChI=1S/C13H11BrO2S/c1-17(15,16)13-7-5-10(6-8-13)11-3-2-4-12(14)9-11/h2-9H,1H3

InChI-Schlüssel

LLFGPWCFSAFKNW-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.